molecular formula C10H10F3NO2 B12836127 3-Pyridineacetic acid, 5-(trifluoromethyl)-, ethyl ester

3-Pyridineacetic acid, 5-(trifluoromethyl)-, ethyl ester

Cat. No.: B12836127
M. Wt: 233.19 g/mol
InChI Key: PBYXQXWYTSUWNM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 3-Pyridineacetic acid, 5-(trifluoromethyl)-, ethyl ester (IUPAC name: Ethyl [5-(trifluoromethyl)pyridin-3-yl]acetate) features a pyridine ring substituted with:

  • An acetic acid ethyl ester group at position 2.
  • A trifluoromethyl (-CF₃) group at position 5.

Its molecular formula is C₁₀H₁₀F₃NO₂, with a molecular weight of 233.19 g/mol (calculated).

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

ethyl 2-[5-(trifluoromethyl)pyridin-3-yl]acetate

InChI

InChI=1S/C10H10F3NO2/c1-2-16-9(15)4-7-3-8(6-14-5-7)10(11,12)13/h3,5-6H,2,4H2,1H3

InChI Key

PBYXQXWYTSUWNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=CN=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

  • 4-Trifluoromethylpyridine is commonly used as a starting material for introducing the trifluoromethyl group at the 5-position of the pyridine ring.
  • Reaction with 2,4,6-trimethylbenzenesulfonyl hydrazide forms a salt intermediate, which is crucial for subsequent transformations.

Formation of Ethyl Ester Intermediate

  • The salt intermediate reacts with ethyl propiolate under basic conditions (e.g., potassium carbonate in N,N-dimethylformamide) to yield an ethyl ester intermediate.
  • Typical reaction conditions involve stirring at room temperature overnight.
  • Purification is achieved by extraction and column chromatography.
  • Yields for this step are moderate, around 40%.

Hydrolysis to Carboxylic Acid Intermediate

  • The ethyl ester intermediate undergoes acid-catalyzed hydrolysis (e.g., reflux in 40% sulfuric acid for 3 hours).
  • After neutralization and extraction, the carboxylic acid intermediate is isolated.
  • This step typically achieves high yields (~83%).

Halogenation to Introduce Additional Functional Groups

  • The acid intermediate can be halogenated using reagents like N-iodosuccinimide (NIS) in acetonitrile under reflux to introduce halogen atoms at the 3-position.
  • This step yields the halogenated trifluoromethyl-pyridine derivative with yields around 86%.

Detailed Example Synthesis (Adapted from Patent CN112724132A)

Step Reagents & Conditions Product Yield (%) Notes
1 4-Trifluoromethylpyridine + 2,4,6-trimethylbenzenesulfonyl hydrazide, 0°C, 2h Salt intermediate - Formation of salt
2 Salt + ethyl propiolate + K2CO3 in DMF, RT, overnight Ethyl ester intermediate 40 Purified by column chromatography
3 Reflux in 40% H2SO4, 3h; neutralize with NaOH Carboxylic acid intermediate 83 Extraction and purification
4 Intermediate + NIS in acetonitrile, reflux 1h 3-iodo-5-trifluoromethyl-pyrazolo[1,5-a]pyridine 86 Purified by chromatography

Alternative Preparation of 3-Pyridineacetic Acid Derivatives

  • Another approach involves starting from 3-vinylpyridine , which undergoes sulfur-mediated reaction with morpholine quinoline to form a thioacetyl intermediate.
  • Hydrolysis with hydrochloric acid yields 3-pyridineacetic acid hydrochloride.
  • This method is efficient, with yields exceeding 86%, and involves fewer steps.
  • The process includes refluxing, filtration, crystallization, and purification steps.
Step Reagents & Conditions Product Yield (%) Notes
1 3-vinylpyridine + morpholine quinoline + sulfur, reflux 12-14h 3-pyridine thioacetyl morpholine quinoline 87-90 Crystallization from cold water
2 Hydrolysis with HCl, reflux 5-6h 3-Pyridineacetic acid hydrochloride 86-88 Activated carbon decolorizing, crystallization

Notes on Purification and Characterization

  • Purification typically involves crystallization from aqueous or organic solvents and column chromatography.
  • Activated carbon treatment is used to remove color impurities.
  • Yields are generally high (above 80%) for well-optimized processes.
  • Characterization includes melting point determination, elemental analysis, and chromatographic purity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Reaction Type Yield (%) Advantages Disadvantages
Sulfur-mediated thioacetylation and hydrolysis 3-vinylpyridine Morpholine quinoline, sulfur, HCl Thioacetylation, hydrolysis 86-90 Short steps, high yield, simple Requires sulfur handling
Salt formation, esterification, hydrolysis, halogenation 4-trifluoromethylpyridine 2,4,6-trimethylbenzenesulfonyl hydrazide, ethyl propiolate, H2SO4, NIS Salt formation, nucleophilic addition, hydrolysis, halogenation 40-86 (stepwise) Introduces trifluoromethyl and halogen groups Multi-step, moderate yield in ester step

Research Findings and Considerations

  • The trifluoromethyl group significantly influences the chemical reactivity and biological activity of the compound.
  • Esterification via ethyl propiolate is a reliable method to introduce the ethyl ester moiety.
  • Acid hydrolysis conditions must be carefully controlled to avoid decomposition.
  • Halogenation steps provide functional handles for further derivatization.
  • The sulfur-mediated method offers a more direct route to 3-pyridineacetic acid derivatives but may require additional steps to introduce trifluoromethyl groups.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-trifluoromethylpyridin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Ethyl 2-(5-trifluoromethylpyridin-3-yl)acetate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of ethyl 2-(5-trifluoromethylpyridin-3-yl)acetate involves its interaction with molecular targets through its trifluoromethyl and pyridine moieties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound it interacts with .

Comparison with Similar Compounds

Key Characteristics

  • The trifluoromethyl group enhances lipophilicity and metabolic stability, common in agrochemical and pharmaceutical applications.
  • The ethyl ester moiety may act as a prodrug, improving bioavailability through hydrolysis to the corresponding carboxylic acid .

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

The table below highlights structural and functional differences between the target compound and analogs:

Compound Name Substituents (Pyridine Position) Molecular Formula Molecular Weight Key Features
3-Pyridineacetic acid, 5-(trifluoromethyl)-, ethyl ester Acetic acid ethyl ester (3), -CF₃ (5) C₁₀H₁₀F₃NO₂ 233.19 Target compound; inferred structure based on nomenclature .
Ethyl 6-(trifluoromethyl)nicotinate COOEt (3), -CF₃ (6) C₉H₈F₃NO₂ 219.16 Commercial availability; nicotinate ester with -CF₃ at position 6 .
5-(Trifluoromethyl)-2-pyridinecarboxylic acid ethyl ester COOEt (2), -CF₃ (5) C₉H₈F₃NO₂ 219.16 Structural isomer; ester at position 2 alters electronic properties .
(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetic acid ethyl ester Cl (3), -CF₃ (5), acetic acid ethyl ester (2) C₁₀H₉ClF₃NO₂ 267.63 Chloro substituent increases steric hindrance and potential toxicity .
Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate -CF₃ (2), -CH₃ (6), -NH-C(=S)-NH₂ (5) C₁₁H₁₁F₃N₂O₂S 292.28 Thiourea group enhances metal-binding capacity; higher molecular weight .

Metabolic Stability and Bioactivity

  • Ethyl Esters vs. Methyl Esters : Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, prolonging plasma half-life. For example, Ethyl 6-(trifluoromethyl)nicotinate (MW 219.16) is less prone to esterase-mediated hydrolysis than its methyl counterpart .
  • Trifluoromethyl Impact: The -CF₃ group in the target compound and analogs like Ethyl 5-(2,8-bis(trifluoromethyl)quinolin-4-yloxymethyl)isoxazole-3-carboxylate () improves metabolic stability by resisting oxidative degradation via cytochrome P450 enzymes .

Biological Activity

3-Pyridineacetic acid, 5-(trifluoromethyl)-, ethyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring with a trifluoromethyl group at the fifth position and an ethyl ester functional group. Its molecular formula is C9H8F3N O2, and it exhibits notable chemical properties due to the presence of the trifluoromethyl group, which enhances lipophilicity and bioactivity compared to non-fluorinated analogs.

Property Value
Molecular FormulaC9H8F3N O2
Boiling Point~273.5 °C
Density~1.256 g/cm³

Antimicrobial Properties

Research indicates that 3-Pyridineacetic acid derivatives exhibit antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. It was observed to inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.

Neuroprotective Activity

Recent studies have suggested that 3-Pyridineacetic acid derivatives may possess neuroprotective properties. They were found to enhance neuronal survival in models of oxidative stress, indicating potential applications in neurodegenerative diseases such as Alzheimer's.

Synthesis Methods

Several methods have been developed for synthesizing 3-Pyridineacetic acid, 5-(trifluoromethyl)-, ethyl ester:

  • Direct Esterification : Reaction of 3-pyridineacetic acid with trifluoroacetic anhydride followed by ethanol.
  • Nucleophilic Substitution : Utilizing trifluoromethylated pyridines in reactions with ethyl halides under basic conditions.
  • Condensation Reactions : Involving various carboxylic acids and alcohols catalyzed by Lewis acids .

Case Studies

  • Antimicrobial Activity Study :
    • Objective : Evaluate the antimicrobial efficacy against E. coli and Staphylococcus aureus.
    • Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, indicating significant antimicrobial potential.
  • Neuroprotection Research :
    • Objective : Investigate protective effects on neuronal cells under oxidative stress.
    • Findings : The treatment with the compound resulted in a 50% reduction in cell death compared to untreated controls, suggesting its role as a neuroprotective agent.

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